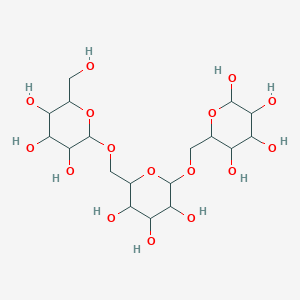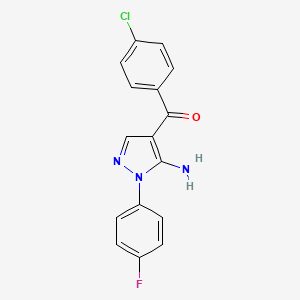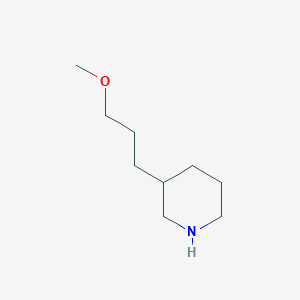
3-(3-Methoxypropyl)piperidine
説明
“3-(3-Methoxypropyl)piperidine” is a heterocyclic compound with the empirical formula C9H19NO . It has a molecular weight of 157.25 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“3-(3-Methoxypropyl)piperidine” is a liquid at room temperature . The storage temperature is -20°C .科学的研究の応用
Analytical Characterization and Detection
One significant area of research involving similar compounds is their analytical characterization and detection in biological matrices. For instance, De Paoli et al. (2013) developed and validated a robust method for the qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry. This research underscores the importance of analytical techniques in identifying and quantifying novel psychoactive substances in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of piperidine derivatives represents another critical application. For example, Kim et al. (2011) discovered a chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This study highlights the potential of piperidine derivatives in developing new antimicrobial strategies, addressing the challenge of antibiotic resistance (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Novel Psychoactive Substances and Pharmacological Effects
The study of novel psychoactive substances (NPS) and their pharmacological effects is a rapidly evolving field, with several researchers focusing on compounds structurally related to 3-(3-Methoxypropyl)piperidine. Roth et al. (2013) explored the pharmacological profiles of novel ketamine and phencyclidine analogues, comparing them to their parent substances. Their findings indicate that these analogues are high affinity ligands for the glutamate NMDA receptor, suggesting a potential mechanism for their psychotomimetic effects in humans (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Safety And Hazards
将来の方向性
Piperidines and their derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(3-Methoxypropyl)piperidine” and similar compounds may have potential applications in drug design and synthesis .
特性
IUPAC Name |
3-(3-methoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZPRJBARPLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405720 | |
| Record name | 3-(3-methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropyl)piperidine | |
CAS RN |
868067-67-8 | |
| Record name | 3-(3-methoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622696.png)
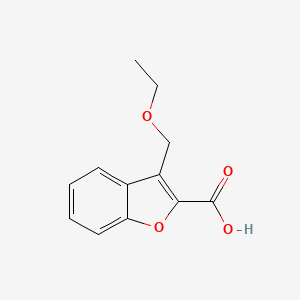

![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1622703.png)
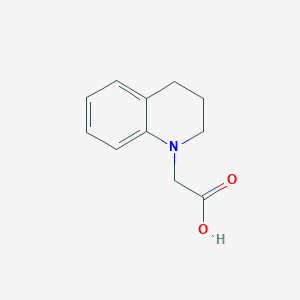

![1-(2-Cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1622710.png)

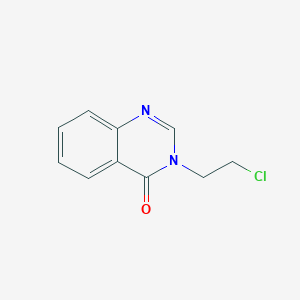
![2-methoxy-N-[(4-methylphenyl)methyl]ethanamine](/img/structure/B1622715.png)
